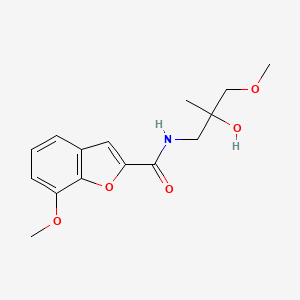
2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one” likely belongs to the class of organic compounds known as cinnolines, which are compounds containing a cinnoline moiety, which is a bicyclic compound made up of a pyridine ring fused to a benzene ring .
Synthesis Analysis
The synthesis of such a compound would likely involve complex organic reactions, possibly including the formation of the cinnoline ring system. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cinnoline moiety, along with a 2-methylprop-2-en-1-yl group. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The cinnoline moiety could potentially undergo various reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would all play a role in determining properties such as solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis and Spectroscopic Investigation: The synthesis of isatin derivatives, closely related to the query compound, involves crystallization techniques, characterized by NMR spectroscopy, and analyzed by single-crystal X-ray diffraction. These methodologies could be applicable to the synthesis and structural elucidation of "2-(2-Methylprop-2-en-1-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one" (Bargavi et al., 2021).
Biological Activity
- Biological Activity and Molecular Docking: Isatin derivatives have demonstrated activities against various bacterial and fungal strains, suggesting that structurally similar compounds like "this compound" could possess antimicrobial properties. Molecular docking studies predict binding modes with biological targets, indicating a potential approach for assessing the biological interactions of the compound (Bargavi et al., 2021).
Chemical Properties and Applications
- Chemical Sensing and Imaging: Compounds with quinoline and isatin scaffolds have been utilized in fluorescence sensing for metal ions, suggesting that "this compound" could find applications in chemical sensing and imaging. The distinct fluorescence response of these compounds to different metal ions highlights their potential as chemosensors (Hazra et al., 2018).
Potential Pharmacological Applications
- Drug Discovery and Pharmacokinetics: The exploration of novel compounds for their pharmacokinetics, tissue distribution, and therapeutic potential is a critical aspect of drug discovery. Similar research on compounds with related structures has provided insights into their bioavailability, metabolism, and therapeutic efficacy, laying the groundwork for evaluating "this compound" in a pharmacological context (Kim et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylprop-2-enyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)8-14-12(15)7-10-5-3-4-6-11(10)13-14/h7H,1,3-6,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWAIRSZHJFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)C=C2CCCCC2=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
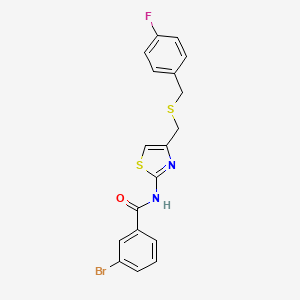
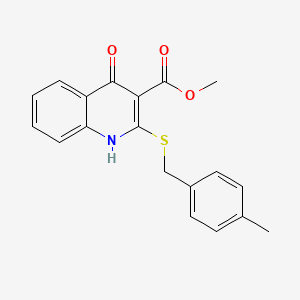
![2-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2875886.png)
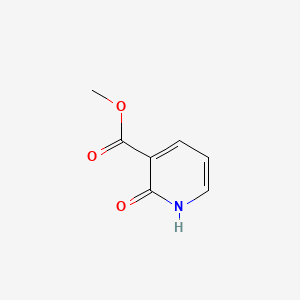
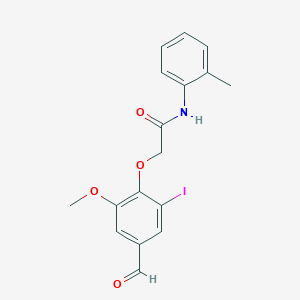
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2875894.png)
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2875896.png)
![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B2875897.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2875898.png)

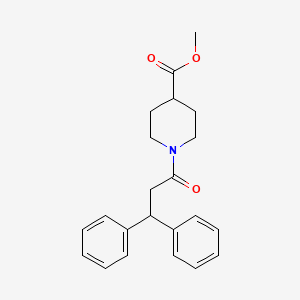
![N-{[N'-(6-amino-5-nitropyrimidin-4-yl)hydrazinecarbonyl]methyl}-2-chloro-6-fluorobenzamide](/img/structure/B2875903.png)

